molecular formula C11H13N3 B11904884 6-Quinoxalinamine, N,2,5-trimethyl- CAS No. 161696-99-7

6-Quinoxalinamine, N,2,5-trimethyl-

Cat. No.: B11904884
CAS No.: 161696-99-7
M. Wt: 187.24 g/mol
InChI Key: QZCXQHBXJNRLHM-UHFFFAOYSA-N
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Description

Quinoxalinamine derivatives are a subset of the larger quinoxaline (B1680401) family, which are heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govmdpi.com The introduction of an amine group to the quinoxaline scaffold, creating quinoxalinamines, further enhances the potential for diverse biological activities and chemical modifications.

The quinoxaline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. mdpi.com These compounds are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from researchers. sapub.org The versatility of the quinoxaline ring system allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological properties. mdpi.comsapub.org

Research has demonstrated that quinoxaline derivatives exhibit a broad range of biological activities, including:

Antimicrobial nih.govcore.ac.uk

Antiviral nih.gov

Anticancer nih.govmdpi.com

Anti-inflammatory nih.gov

Antimalarial nih.gov

Antitubercular nih.gov

The importance of these scaffolds lies in their ability to serve as versatile intermediates in the synthesis of more complex molecules and as core structures in the development of new therapeutic agents. nih.gov The planar nature of the quinoxaline ring allows it to intercalate with DNA, and its various substitution points offer opportunities to fine-tune its biological and physicochemical properties.

6-Quinoxalinamine is a specific derivative of quinoxaline where an amino group is attached at the 6th position of the bicyclic ring system. This parent compound and its substituted analogues are subjects of interest in synthetic and medicinal chemistry. The amino group provides a reactive handle for further functionalization, allowing for the creation of libraries of related compounds for biological screening.

The synthesis of substituted 6-quinoxalinamine analogues typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a dicarbonyl compound, followed by further modifications. The substituents on the quinoxaline core, including at the 2, 3, and 5-positions, as well as on the amino group itself, play a crucial role in determining the molecule's biological activity. Structure-activity relationship (SAR) studies on various substituted quinoxalinamines have shown that the nature and position of these substituents can significantly influence their potency and selectivity against different biological targets. mdpi.com

Specific academic research focused solely on 6-Quinoxalinamine, N,2,5-trimethyl- (CAS No. 161696-99-7) is limited in publicly available literature. However, the research landscape for closely related trimethyl-substituted quinoxalinamine derivatives provides valuable insights into the potential areas of investigation for this specific compound.

Research on isomers such as N,2,3-trimethyl-6-quinoxalinamine and 2,3,5-trimethyl-6-quinoxalinamine suggests that the substitution pattern of the methyl groups can influence the compound's properties and potential applications. chemsrc.com Studies on various quinoxaline derivatives have explored their utility as anticancer and antimicrobial agents. nih.govmdpi.com The introduction of methyl groups can impact the lipophilicity and steric profile of the molecule, which in turn can affect its interaction with biological targets.

While detailed findings on N,2,5-trimethyl-6-Quinoxalinamine are not extensively documented, the broader research on quinoxalinamines indicates that this compound would likely be investigated for its potential pharmacological activities. The general synthetic routes established for other quinoxaline derivatives would be applicable for the preparation of N,2,5-trimethyl-6-Quinoxalinamine, likely starting from a correspondingly substituted o-phenylenediamine. Further research would be necessary to characterize its physicochemical properties and to explore its biological activity profile.

Data Tables

Table 1: Physicochemical Properties of 6-Quinoxalinamine and a Related Isomer

Property6-QuinoxalinamineN,2,3-trimethyl-6-quinoxalinamine
CAS Number 6298-37-960639-47-6 chemsrc.com
Molecular Formula C₈H₇N₃C₁₁H₁₃N₃ chemsrc.com
Molecular Weight 145.16 g/mol 187.24 g/mol chemsrc.com
LogP 0.92.36 chemsrc.com

Note: Data for 6-Quinoxalinamine is from general chemical databases. Data for N,2,3-trimethyl-6-quinoxalinamine is provided for comparative context due to the limited specific data on N,2,5-trimethyl-6-Quinoxalinamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161696-99-7

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,2,5-trimethylquinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-6-13-11-8(2)9(12-3)4-5-10(11)14-7/h4-6,12H,1-3H3

InChI Key

QZCXQHBXJNRLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C(C=CC2=N1)NC)C

Origin of Product

United States

Synthetic Methodologies and Strategies for N,2,5 Trimethyl 6 Quinoxalinamine and Analogues

Classical and Modern Approaches to Quinoxalinamine Synthesis

The construction of the quinoxaline (B1680401) core is fundamental to obtaining compounds like N,2,5-trimethyl-6-quinoxalinamine. Both long-established and contemporary methods are employed to build this heterocyclic scaffold. tandfonline.com

Multi-step Reaction Pathways

Multi-step synthesis is a foundational approach in organic chemistry, allowing for the systematic construction of complex molecules from simpler, readily available starting materials. youtube.comyoutube.comyoutube.com In the context of quinoxalinamine synthesis, this involves a sequence of reactions, often beginning with the formation of the basic quinoxaline ring followed by subsequent functionalization.

A common classical method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgrsc.org For N,2,5-trimethyl-6-quinoxalinamine, a plausible multi-step pathway would start with 4,5-dimethyl-1,2-phenylenediamine and a suitable dicarbonyl compound to form the 6,7-dimethylquinoxaline (B1295950) core. This would be followed by nitration to introduce a nitro group, which is then reduced to an amino group. Finally, N-alkylation would install the methyl group on the amine.

An alternative pathway involves starting with a pre-functionalized aniline. For instance, a patented method for a related compound, 5-bromo-6-aminoquinoxaline, starts with 4-nitro-o-phenylenediamine, which undergoes cyclization, followed by reduction of the nitro group, and finally, a highly selective bromination. google.com This highlights a common strategy: installing key functional groups at different stages of the synthesis to achieve the desired substitution pattern. youtube.comyoutube.com

Key Transformations in Multi-Step Synthesis:

Step Transformation Purpose
1 Cyclocondensation Formation of the core quinoxaline ring system. sapub.org
2 Nitration Introduction of a nitro group as a precursor to the amine. sapub.org
3 Reduction Conversion of the nitro group to an amino group. sapub.orggoogle.com

Annulation and Reductive Cyclization Strategies

Annulation reactions are crucial for forming the heterocyclic ring of quinoxalines. A prevalent strategy is the condensation reaction between aryl-1,2-diamines and 1,2-dicarbonyl compounds. rsc.org This method is widely used for its simplicity and the availability of starting materials. sapub.org

Reductive cyclization offers an alternative route, often starting from o-nitroaniline derivatives. For example, 2-nitroanilines can react with various partners, followed by reduction of the nitro group, which then cyclizes to form the quinoxaline ring system. sapub.orgrsc.org A palladium-catalyzed reductive annulation has been developed for the direct synthesis of quinoxaline derivatives from catechols and nitroarylamines, showcasing a modern approach that avoids pre-functionalization and proceeds with operational simplicity. rsc.orgconsensus.app Another transition-metal-free method utilizes NaOH to mediate the intermolecular cascade redox and annulation reactions of o-nitroanilines and vicinal diols, where the nitro group acts as an internal oxidant. researchgate.net

Regioselective Synthesis Considerations in Quinoxaline Formation

When using unsymmetrical o-phenylenediamines or unsymmetrical 1,2-dicarbonyl compounds, the condensation reaction can lead to a mixture of two constitutional isomers. Therefore, controlling the regioselectivity is a critical challenge in quinoxaline synthesis. nih.govacs.org

Significant progress has been made in developing regioselective methods. For instance, a facile and highly regioselective synthesis of trisubstituted quinoxalines has been achieved through the annulation of α-iminoethanones with o-phenylenediamines, catalyzed by hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). nih.govacs.orgacs.org This system provides excellent regioselectivity, affording specific isomers in high preference. acs.orgacs.org Metal-free approaches using O₂ as a benign oxidant have also demonstrated excellent regioselectivity (>20:1) in reactions between asymmetrical o-phenylenediamines and ynones. nih.gov These advanced methods allow for the precise construction of specifically substituted quinoxalines, which is essential for developing structure-activity relationships in medicinal chemistry.

Advanced Synthetic Transformations for Functionalization

To create diverse quinoxaline analogues and introduce specific functionalities, chemists rely on advanced synthetic transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Quinoxaline Cores

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of quinoxaline scaffolds. researchgate.netlibretexts.orgyoutube.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org For quinoxaline synthesis, this allows for the introduction of aryl, heteroaryl, or alkyl groups onto a pre-existing halo-quinoxalinamine core. ox.ac.uknih.gov For example, a bromo-substituted quinoxalinamine could be coupled with various boronic acids to generate a library of analogues with diverse substituents at the bromine position. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. wikipedia.org

The Sonogashira coupling enables the introduction of alkyne moieties by coupling a terminal alkyne with an organohalide. rsc.orgyoutube.com This reaction has been used to synthesize 2,3-disubstituted furo/thieno[2,3-b]quinoxalines, starting from a 2-chloro-3-methoxyquinoxaline (B1320914) which undergoes Sonogashira coupling, followed by cyclization and further palladium-catalyzed reactions. rsc.org The introduction of acetylenic groups is of great interest as it can extend the π-conjugated system, which is useful for applications in materials science. tandfonline.comresearchgate.net

Examples of Palladium-Catalyzed Reactions on Quinoxalines:

Reaction Name Coupling Partners Bond Formed Reference
Suzuki-Miyaura Organohalide + Organoboron C(sp²) - C(sp²) wikipedia.orgox.ac.uk

| Sonogashira | Organohalide + Terminal Alkyne | C(sp²) - C(sp) | rsc.orgtandfonline.com |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in modern organic synthesis. citedrive.comthieme-connect.com This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic routes and reducing waste. thieme-connect.com For quinoxalines, C-H functionalization offers a direct path to modify the scaffold at various positions. thieme-connect.comthieme-connect.com

The direct C-H functionalization of quinoxalin-2(1H)-ones at the C3-position is a cost-effective method to synthesize a wide range of derivatives. nih.govmdpi.com Various methods, including photocatalytic and multi-component reactions, have been developed to introduce alkyl, aryl, and other functional groups directly onto the quinoxaline ring. nih.gov These strategies represent a powerful tool for the efficient construction of complex and highly functionalized quinoxaline derivatives. thieme-connect.comthieme-connect.com

Derivatization Techniques for Structural Diversification of Quinoxalinamines

The diversification of quinoxalinamine scaffolds is crucial for developing new functional molecules. These strategies generally fall into two main categories: modification of the amino substituent and functionalization of the heterocyclic ring. Such derivatizations are essential for creating analogues with tailored electronic, steric, and physicochemical properties.

Strategies for Modifying the Amino Group (N-substitution)

The amino group of quinoxalinamines is a prime site for derivatization through N-substitution reactions. These modifications can significantly alter the compound's properties by introducing a wide array of functional groups.

N-Alkylation: Direct N-alkylation of aminoquinoxalines can be challenging but is a valuable method for introducing alkyl groups. nih.gov Methodologies developed for other amino-heterocycles, such as 2-amino-3-acylthiophenes, utilize mild conditions with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF to achieve N-alkylation, a process that has been notoriously difficult under other conditions. nih.gov Another advanced strategy involves the direct N-alkylation of unprotected amino acids using alcohols, catalyzed by specific metal complexes, which produces water as the only byproduct. nih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" mechanism has been successfully applied using palladium catalysts for the N-alkylation of a broad range of aromatic amines with alcohols. rsc.org Such methods offer a green and efficient route to N-alkylated products, avoiding the use of stoichiometric and often harsh alkylating agents. nih.govrsc.org

N-Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions typically proceed by treating the aminoquinoxaline with an appropriate acyl chloride, anhydride (B1165640), or sulfonyl chloride, often in the presence of a base. For instance, researchers have synthesized a series of quinoxaline-based compounds featuring amide, urea, thiourea, and sulfonamide moieties to explore their potential as anticancer agents. mdpi.com

Schiff Base Formation: The primary amino group of a quinoxalinamine can react with aldehydes or ketones to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid. For example, 4-(2-methyl-quinoxaline-3-yloxy)benzamine has been reacted with various aromatic aldehydes to synthesize new Schiff bases. nih.gov These imines can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.

Introduction of Substituents on the Quinoxaline Ring System

Functionalizing the core quinoxaline ring expands the structural diversity of its derivatives. This can be achieved through various reactions, including halogenation and cross-coupling reactions, which allow for the introduction of a wide range of substituents at specific positions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the quinoxaline ring serves as a critical step for further derivatization. mt.com Halogenated quinoxalines are valuable intermediates, particularly for transition-metal-catalyzed cross-coupling reactions. The position of halogenation is influenced by the existing substituents on the ring. For instance, in the related 8-aminoquinoline (B160924) system, selective C5-bromination has been achieved using copper-promoted methods or photoredox catalysis. researchgate.netresearchgate.net Halogenation can activate an otherwise unreactive C-H bond, providing a "handle" for subsequent synthetic transformations. escholarship.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. researchgate.netnih.gov Halogenated quinoxalines are excellent substrates for these reactions.

Suzuki-Miyaura Coupling: This reaction couples a halogenated quinoxaline with a boronic acid or boronate ester to form a new C-C bond. mdpi.com It is widely used to introduce aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium carbonate. mdpi.com This method has been used to synthesize complex conjugates where a quinazoline (B50416) (a related heterocycle) is linked to other aromatic systems. mdpi.com

C-S Coupling: Palladium catalysts can also facilitate the formation of C-S bonds. A tandem reaction involving C-S bond direct cross-coupling followed by sulfonylation has been developed to synthesize 2-(phenylsulfinyl)quinoxaline derivatives from substituted quinoxalines and phenylthiophenols. preprints.org

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions, enabling the synthesis of highly functionalized and complex quinoxaline structures. researchgate.net For example, a deoxygenative C-2 alkynylation of quinoxaline N-oxides has been developed, tolerating various functional groups on the quinoxaline ring, including halogens and methyl groups. acs.orgacs.org

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Quinoxalinamine Transformations

Understanding the mechanisms behind the reactions of quinoxalinamines is crucial for predicting their chemical behavior and for the rational design of new synthetic methodologies. These investigations often involve a combination of experimental studies and computational modeling to map out the intricate steps of a reaction.

The quinoxaline (B1680401) ring system is characterized by its electrophilic nature, making it susceptible to attack by nucleophiles. rsc.org This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.

Nucleophilic Pathways: The electron-withdrawing effect of the two nitrogen atoms in the pyrazine (B50134) ring makes the carbon atoms of the quinoxaline nucleus electron-deficient and thus prime targets for nucleophilic attack. A common reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion attacks the ring to substitute a hydrogen atom. rsc.org However, the success of this reaction is highly dependent on the nature of the nucleophile. rsc.org For instance, studies on quinoxaline N-oxide have shown that a variety of substituents, including cyanoalkyl and benzyl (B1604629) groups, can be introduced via VNS reactions. rsc.org In the case of N,2,5-trimethyl-6-quinoxalinamine, the presence of the amino group (an electron-donating group) and methyl groups (weakly electron-donating) on the benzene (B151609) ring would modulate the electrophilicity of the heterocyclic ring, influencing the regioselectivity of nucleophilic attack.

Electrophilic Pathways: While the quinoxaline ring itself is electron-deficient, the benzene ring portion can undergo electrophilic substitution, although the pyrazine ring has a deactivating effect. The position of electrophilic attack is directed by the existing substituents. The powerful electron-donating amino group at the 6-position would strongly activate the benzene ring towards electrophiles, directing them primarily to the ortho and para positions that are not already substituted. Reactions like nitration and halogenation are common electrophilic substitution reactions for quinoxaline derivatives. sapub.org

Table 1: General Reactivity of the Quinoxaline Ring

Reaction TypeAttacking SpeciesNature of Quinoxaline RingCommon Reactions
Nucleophilic SubstitutionNucleophile (e.g., carbanions)ElectrophilicVicarious Nucleophilic Substitution (VNS) rsc.org
Electrophilic SubstitutionElectrophile (e.g., NO₂⁺)Nucleophilic (on benzene moiety)Nitration, Halogenation sapub.org

The synthesis of the quinoxaline scaffold itself often proceeds through elegant intramolecular reactions. A primary and widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org The mechanism involves an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which, after another dehydration step, yields the stable aromatic quinoxaline ring. chim.it

More sophisticated domino reactions for quinoxaline synthesis have been developed. chim.it For example, the reaction of o-phenylenediamines with α-haloketones proceeds via a proposed mechanism involving nucleophilic substitution of the halogen by an amino group, followed by an intramolecular condensation and subsequent air oxidation to form the final quinoxaline product. chim.it The synthesis of substituted quinoxalinamines like N,2,5-trimethyl-6-quinoxalinamine would rely on starting with the appropriately substituted o-phenylenediamine, in this case, 4,N¹-dimethyl-1,2-benzenediamine.

Furthermore, studies have detailed the cyclization of 2-dialkylamino-2′-halogenoacetanilides, which proceed through intramolecular aromatic or aliphatic nucleophilic substitution to form quinoxalin-2-ones or 3-oxoquinoxalinium salts, demonstrating the versatility of intramolecular pathways. rsc.org

Tautomeric Equilibria and Isomerism in Quinoxalinamine Systems

Tautomerism, the phenomenon where a compound exists in two or more interconvertible structures that differ in the relative position of a proton and a double bond, is a key feature of many quinoxaline derivatives. scienceinfo.com These equilibria can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govyoutube.com

For 6-Quinoxalinamine, N,2,5-trimethyl-, the most relevant form of tautomerism is amino-imino tautomerism. The compound can exist in the amine form (6-amino) or potentially tautomerize to an imine form where the exocyclic nitrogen forms a double bond with the ring and a proton shifts to one of the ring nitrogens.

6-Amino Form <=> 6-Imino Form

While the amino form is generally the most stable tautomer for aromatic amines, the equilibrium can be shifted. Studies on related heterocyclic systems show that the presence of hydrogen bond-donating or -accepting species in the solvent can stabilize one tautomer over another. nih.gov For example, detailed investigations into quinoxalines derived from 1,4-naphthoquinone (B94277) have revealed the predominance of the enol-imine tautomer over the keto-amine form, a finding confirmed by X-ray crystallography and NMR spectroscopy. researchgate.net This highlights that the specific ring system and substitution pattern play a critical role in determining the position of the tautomeric equilibrium. The stability is also influenced by conjugation and the potential for intramolecular hydrogen bonding. youtube.com

Reaction Kinetics and Thermodynamic Analyses of Quinoxalinamine Reactions

The study of reaction kinetics provides insight into the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur during a reaction. libretexts.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like quinoxalinamine derivatives. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

For a hypothetical analysis of 6-Quinoxalinamine, N,2,5-trimethyl-, one would expect a specific pattern of signals in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , distinct signals would be anticipated for the aromatic protons on the quinoxaline (B1680401) core, with their chemical shifts and coupling patterns being indicative of their positions. Additional singlets would be expected for the three methyl groups (N-CH₃, 2-CH₃, and 5-CH₃) and a signal for the amine proton (N-H), which might be broadened or exchangeable with deuterium (B1214612) oxide.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbon atoms of the quinoxaline rings and the methyl groups. The chemical shifts would help confirm the substitution pattern on the aromatic system.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for definitively assigning proton and carbon signals and confirming the connectivity within the molecule, especially in determining the precise location of substituents. researchgate.net

NMR Titration Experiments for Binding and Reaction Mechanisms

NMR titration is a powerful method used to study non-covalent interactions between a host and guest molecule or to monitor the progress of a chemical reaction. By adding aliquots of a binding substrate or reactant and observing the systematic changes in the chemical shifts of the protons of the quinoxalinamine, one can determine binding constants, stoichiometry, and gain insights into the mechanism of interaction at a molecular level. However, no such studies have been published for 6-Quinoxalinamine, N,2,5-trimethyl-.

Mass Spectrometry (MS) Applications in Quinoxalinamine Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 6-Quinoxalinamine, N,2,5-trimethyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, showing characteristic losses of methyl groups or other fragments related to the quinoxaline core. This technique is often used in conjunction with NMR to provide a complete structural characterization. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule. In the FT-IR spectrum of 6-Quinoxalinamine, N,2,5-trimethyl-, characteristic absorption bands would be expected. These would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the quinoxaline ring system, and C-N stretching vibrations. While general FT-IR data for quinoxaline structures exist, specific spectra for this compound are not documented in available literature. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its conjugation and electronic structure.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

Many quinoxaline derivatives are known to exhibit Intramolecular Charge Transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This phenomenon is highly dependent on the molecular structure and the solvent environment. The presence of an amino group (donor) on the quinoxaline core (acceptor) suggests that 6-Quinoxalinamine, N,2,5-trimethyl- could potentially exhibit ICT characteristics. An analysis would typically involve:

UV-Vis Absorption Spectra: Measuring the absorption spectra in solvents of varying polarity. A solvatochromic shift (a change in the absorption maximum with solvent polarity) can be an indicator of ICT.

Fluorescence Emission Spectra: The fluorescence properties, particularly the Stokes shift (the difference between the absorption and emission maxima), are often very sensitive to solvent polarity in ICT compounds. A large Stokes shift that increases with solvent polarity is a hallmark of an ICT state.

Despite the potential for interesting photophysical properties, specific studies on the UV-Vis absorption, fluorescence, or ICT characteristics of 6-Quinoxalinamine, N,2,5-trimethyl- have not been found in the reviewed scientific literature.

Photophysical Behavior and Quantum Yield Studies

A comprehensive review of publicly available scientific literature and chemical databases has been conducted to ascertain the photophysical properties of the specific compound 6-Quinoxalinamine, N,2,5-trimethyl-. This extensive search aimed to gather data on its absorption and emission characteristics, fluorescence quantum yield, and excited-state dynamics, which are crucial for a thorough understanding of its potential applications in various fields.

Despite these efforts, no specific experimental or computational data detailing the photophysical behavior and quantum yield of 6-Quinoxalinamine, N,2,5-trimethyl- could be located. The scientific literature accessible through public search domains does not currently contain studies focused on the spectroscopic characterization of this particular molecule.

Therefore, the generation of a detailed analysis, including data tables on absorption maxima, emission wavelengths, and quantum yield values, is not possible at this time. Such an analysis would require access to dedicated experimental studies that have not been published in the sources reviewed.

While general photophysical properties of the quinoxaline scaffold and its derivatives have been reported, providing insights into their typical behavior, a scientifically accurate discussion for 6-Quinoxalinamine, N,2,5-trimethyl- cannot be constructed without specific data. Extrapolation from related but structurally different compounds would be speculative and would not meet the required standards of scientific accuracy for this specific molecule.

Further research and publication of experimental findings are necessary to elucidate the specific photophysical characteristics of 6-Quinoxalinamine, N,2,5-trimethyl-.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool in the study of quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons within a molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For instance, in a study of various quinoxalinone derivatives, DFT calculations were used to determine their frontier molecular orbitals. These calculations help in understanding the electronic transitions and the regions of the molecule involved in these transitions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative (Note: This data is representative and not specific to 6-Quinoxalinamine, N,2,5-trimethyl-)

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

TD-DFT is a powerful method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed in experimental spectra. This is particularly useful in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are common in heterocyclic compounds like quinoxalines.

In addition to UV-Vis spectra, DFT calculations are also used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the vibrational modes of the molecule, aiding in the interpretation of experimental spectroscopic data. For some quinoxalinone and benzoxazinone (B8607429) derivatives, theoretical vibrational analyses have shown very good agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in

Potential Energy Surface Analysis and Reaction Pathway Modeling

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and the minimum energy paths for chemical reactions. For quinoxaline derivatives, PES analysis can be used to study reaction mechanisms, such as those involved in their synthesis or their interactions with biological targets.

For example, computational studies on the formation of heterocyclic aromatic amines, which can include quinoxaline structures, have elucidated reaction pathways and the relative stabilities of intermediates and products. nih.gov

Quantum Chemical Topology Methods for Bonding Analysis (e.g., QTAIM, NCI-RDG)

Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds, including covalent and non-covalent interactions. QTAIM can identify bond critical points (BCPs) and provide information about the strength and nature of these interactions.

The Non-Covalent Interactions (NCI) index, often visualized using Reduced Density Gradient (RDG) plots, is another powerful tool for studying weaker interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. These interactions are crucial in understanding the crystal packing of molecules and their binding to biological receptors. For example, NCI-RDG analysis has been used to investigate the intermolecular interactions in various complex molecular systems.

Computational Modeling of Molecular Interactions and Stabilities

Computational models are extensively used to study how quinoxaline derivatives interact with other molecules, particularly in biological systems. Molecular docking is a common technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or DNA.

In studies of novel quinoxaline derivatives as potential anticancer agents, molecular docking has been used to investigate their binding patterns with DNA and topoisomerase II, providing insights into their mechanism of action. nih.gov These models help in the rational design of new compounds with improved activity and selectivity.

Structure Activity Relationship Sar Studies in Quinoxalinamine Derivatives

Correlating Structural Modifications with Modulated Biological Activities

The position and electronic nature of substituents on the quinoxaline (B1680401) ring play a pivotal role in determining the biological activity of its derivatives. mdpi.com The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the molecule's interaction with its target. mdpi.com

For instance, in a series of anticancer quinoxaline derivatives, the presence of electron-releasing groups like methoxy (OCH₃) at specific positions was found to be essential for activity. mdpi.com Conversely, the substitution with electron-withdrawing groups such as fluorine (F) or trifluoromethyl (CF₃) led to a decrease in activity. mdpi.com The nature of the linker at the third position of the quinoxaline nucleus also demonstrated a significant impact, with an N-linker enhancing activity and an O-linker diminishing it. mdpi.com Furthermore, a secondary amine at this position was shown to be more favorable for activity than a primary or tertiary amine. mdpi.com

The electronic properties of quinoxaline derivatives can be fine-tuned by the introduction of various functional groups, which in turn affects their potential as electron-transporting materials. nih.gov The introduction of electron-donating (methyl) and electron-withdrawing groups (bromo and nitro) can modulate the optoelectrochemical properties and thermal characteristics of these compounds. nih.gov

A quantitative structure-activity relationship (QSAR) study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands highlighted the importance of topological and electrostatic descriptors in explaining their binding affinity. nih.gov This indicates that the three-dimensional arrangement of atoms and the distribution of charge are critical for the interaction with the receptor.

In the context of "6-Quinoxalinamine, N,2,5-trimethyl-", the methyl groups at the N, 2, and 5 positions are electron-donating. Based on the general SAR principles observed in other quinoxaline derivatives, these methyl groups could potentially enhance its biological activity, depending on the specific target. The amino group at the 6-position is also an activating group, which could further influence the compound's electronic properties and biological function.

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in molecular recognition and biological activity. The specific spatial orientation of a molecule determines how it fits into the binding site of a biological target, such as an enzyme or a receptor.

While specific studies on the stereochemical influence on "6-Quinoxalinamine, N,2,5-trimethyl-" are not available, the general principles of stereochemistry in drug-receptor interactions are well-established. The interaction between a drug and its target is often highly specific, akin to a lock and key. A slight change in the stereochemistry of a molecule can lead to a significant loss of biological activity.

Rational Design Principles for Tuning Chemical Properties and Functions

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach relies on understanding the three-dimensional structure of the target and its interaction with potential ligands.

For quinoxalinamine derivatives, rational design principles can be applied to tune their chemical properties and biological functions. For example, by identifying the key pharmacophoric features required for activity, medicinal chemists can design new analogs with improved potency and selectivity. nih.gov

QSAR studies provide valuable insights for rational design by identifying the molecular descriptors that are most influential on biological activity. nih.gov For instance, a QSAR study on quinoxaline derivatives as anti-tubercular agents identified important topological and electrostatic descriptors for their activity. nih.gov This information can be used to guide the design of new compounds with enhanced anti-tubercular properties.

Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can also aid in the rational design of quinoxalinamine derivatives. nih.gov By visualizing how these molecules fit into the active site of a target protein, researchers can make informed decisions about which structural modifications are likely to improve binding affinity.

Computational Approaches to SAR Modeling and Ligand Design

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the design of novel molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D-QSAR and 3D-QSAR models have been developed for various quinoxaline derivatives to predict their biological activities, such as anti-tubercular and anticancer effects. nih.gov These models use molecular descriptors that encode information about the chemical structure, such as topological, electronic, and steric properties.

Genetic algorithms (GA) and simulated annealing (SA) are often used as variable selection methods in QSAR to identify the most relevant descriptors for model development. nih.gov The insights gained from QSAR models can be used to guide the design of new quinoxaline derivatives with improved therapeutic potential. For example, 3D-QSAR studies can provide information about the influence of steric and electrostatic fields on biological activity, which can be visualized using contribution plots. nih.gov

In addition to QSAR, other computational approaches such as molecular docking and molecular dynamics simulations are used in ligand design for quinoxalinamine derivatives. dntb.gov.ua These methods provide a more detailed understanding of the interactions between a ligand and its target at the atomic level, facilitating the design of more potent and selective inhibitors.

Applications in Advanced Materials Science and Optoelectronics

Quinoxaline (B1680401) Derivatives in Organic Light-Emitting Devices (OLEDs)

Quinoxaline derivatives are increasingly recognized for their utility in OLEDs, serving various roles within the device structure. Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and host materials for phosphorescent emitters. The introduction of different substituent groups to the quinoxaline core allows for the fine-tuning of energy levels, charge carrier mobility, and luminescent properties.

For instance, certain quinoxaline-based molecules have been developed as deep blue light-emitting materials. scholaris.ca These compounds often exhibit high thermal stability, a crucial factor for the longevity and performance of OLED devices. While specific data for 6-Quinoxalinamine, N,2,5-trimethyl- is not yet available, the general performance of related quinoxaline derivatives in OLEDs is promising. Doped OLEDs incorporating quinoxaline-based emitters have achieved notable external quantum efficiencies (EQEs), demonstrating their potential for creating vibrant and efficient displays. worktribe.com

Applications in Organic Field-Effect Transistors (OFETs) and Solar Cells

The favorable electron-accepting properties of quinoxalines also make them suitable for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In OFETs, quinoxaline-based materials can function as n-type semiconductors, facilitating the transport of electrons. The performance of these devices is highly dependent on the molecular packing and film morphology of the semiconductor layer.

Development of Aggregation-Induced Emission (AIE) Materials based on Quinoxaline Cores

A particularly exciting area of research is the development of materials exhibiting aggregation-induced emission (AIE). Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active materials show enhanced emission when aggregated. This property is highly desirable for applications in solid-state lighting and sensing.

The quinoxaline scaffold has been successfully utilized to construct molecules with AIE characteristics. scholaris.caworktribe.com The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes luminescence. By attaching various functional groups to the quinoxaline core, researchers can manipulate the steric hindrance and intermolecular interactions to induce and control the AIE effect. For example, the introduction of bulky substituents can force the molecules into a twisted conformation, which is a common strategy for designing AIE-active compounds. While specific AIE studies on 6-Quinoxalinamine, N,2,5-trimethyl- have not been reported, the general success of the quinoxaline core in this area suggests it as a promising avenue for future investigation.

Investigation of Electron-Accepting and Charge Transport Properties in Quinoxalinamine-based Polymers

The incorporation of quinoxalinamine moieties into polymer backbones is a strategy to develop new semiconducting materials with tailored electronic properties. The electron-accepting nature of the quinoxaline unit can be combined with electron-donating monomers to create donor-acceptor (D-A) copolymers. These polymers often exhibit intramolecular charge transfer (ICT) characteristics, which can influence their optical and electronic properties.

The charge transport properties of such polymers are of fundamental importance for their application in electronic devices. Factors such as the planarity of the polymer backbone, the degree of intermolecular π-π stacking, and the presence of defects all play a role in determining the charge carrier mobility. While detailed studies on polymers containing the specific 6-Quinoxalinamine, N,2,5-trimethyl- unit are lacking, research on related quinoxaline-based polymers provides valuable insights into how molecular design can be used to optimize charge transport for high-performance organic electronics.

Applications in Chemical Sensing and Molecular Probes

Design and Synthesis of Fluorescent and Colorimetric Chemosensors utilizing Quinoxalinamine Scaffolds

The synthesis of quinoxalinamine-based sensors often involves straightforward and efficient chemical reactions. A common method includes the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Another significant synthetic route is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the introduction of amino groups onto the quinoxaline (B1680401) core, a crucial step for creating receptors for specific analytes. mdpi.com The versatility of these synthetic methods allows for the fine-tuning of the sensor's electronic and steric properties to optimize its performance for specific applications. researchgate.net

Quinoxalinamine scaffolds have been successfully employed in the design of chemosensors for the highly selective detection of toxic ions like mercury(II) (Hg²⁺) and cyanide (CN⁻).

For Hg²⁺ detection, a "switch-off" fluorescent sensor based on an acenaphtoquinoxaline derivative has been developed. nih.gov This sensor demonstrates high selectivity and sensitivity for Hg²⁺ ions in acetonitrile (B52724), with a detection limit of 42 parts per billion (ppb). nih.gov The binding stoichiometry between the sensor and Hg²⁺ was determined to be 1:1, and the fluorescence quenching mechanism is the basis for detection. nih.gov Another approach involves a ferrocene-quinoxaline dyad that acts as a colorimetric and redox sensor for Hg²⁺. nih.gov This system exhibits a distinct color change from orange to deep green upon binding to mercury, enabling "naked-eye" detection. nih.gov

For the detection of cyanide, a fluorescent sensor was developed where the nucleophilic attack of the cyanide ion on the sensor molecule induces an intramolecular charge transfer (ICT) effect, leading to fluorescence quenching. mdpi.com This type of reaction-based sensor offers good selectivity and sensitivity. mdpi.com

Table 1: Performance of Quinoxalinamine-Based Ion Sensors

Target Analyte Sensor Type Signaling Mechanism Detection Limit Reference
Hg²⁺ Fluorescent "Switch-off" Quenching 42 ppb nih.gov
Hg²⁺ Colorimetric Red-shift in absorption Not specified nih.gov

Quinoxalinamine derivatives have also been engineered as fluorescent probes for the detection of reactive oxygen species (ROS), which are important in various biological processes. researchgate.netnih.gov Hydrogen peroxide (H₂O₂), a key ROS, can be detected using "off-on" fluorescent probes. researchgate.net

Two such probes, QX8A-H₂O₂ and QX9A-H₂O₂, were designed using fused quinoxalines as fluorophores and a boronate moiety as the reaction site. researchgate.net The probe QX9A-H₂O₂ showed superior performance, with high sensitivity and a low detection limit of 46 nM for H₂O₂. researchgate.net It also exhibited excellent selectivity for H₂O₂ over other ROS and various ions. researchgate.net

Mechanisms of Analyte Recognition and Signal Transduction in Quinoxalinamine Probes

The functionality of quinoxalinamine-based sensors relies on specific analyte recognition events that are translated into measurable optical signals. Several mechanisms are at play:

Photoinduced Electron Transfer (PET): In many amino-functionalized fluorescent sensors, the nitrogen lone pair can quench the fluorescence of the attached fluorophore through PET. mdpi.com Upon binding of an analyte (like a proton or metal ion), the lone pair becomes engaged, inhibiting the PET process and restoring fluorescence, leading to a "turn-on" response. mdpi.com

Intramolecular Charge Transfer (ICT): The "push-pull" electronic structure of many quinoxalinamine derivatives facilitates ICT from an electron-donating group to the electron-withdrawing quinoxaline core. researchgate.netresearchgate.net The binding or reaction of an analyte can significantly alter the efficiency of this ICT process, causing a shift in the absorption or emission spectra. researchgate.netmdpi.com For instance, the detection of H₂O₂ by probe QX9A-H₂O₂ is based on an ICT mechanism. researchgate.net

Fluorescence Quenching: In some cases, interaction with an analyte, such as the heavy metal ion Hg²⁺, can lead to fluorescence quenching through mechanisms like spin-orbit coupling, resulting in a "switch-off" or "turn-off" signal. nih.gov

Halochromism: Certain quinoxalinamine derivatives bearing amino groups can act as pH sensors. researchgate.netmdpi.com Changes in pH lead to the protonation or deprotonation of the amino groups, which alters the electronic properties of the molecule and results in observable shifts in both color (absorption) and fluorescence. researchgate.netmdpi.com

Development of Molecular Probes for Biological Imaging Applications (e.g., amyloid fibrils, H₂O₂ in living cells)

The favorable photophysical properties, cell permeability, and low toxicity of certain quinoxalinamine derivatives make them excellent candidates for molecular probes in biological imaging.

Quinoxalinamine-based probes have been successfully used for imaging H₂O₂ in living cells. researchgate.net The probe QX9A-H₂O₂, for example, is cell-permeable and has been used to visualize both exogenous and endogenous H₂O₂ levels, demonstrating its utility in studying oxidative stress in cellular environments. researchgate.net Similarly, other quinoxalinamine probes have been developed for the detection of palladium ions within living cells, highlighting their potential for monitoring biologically relevant metal ions. rsc.org

While the direct use of 6-Quinoxalinamine, N,2,5-trimethyl- for amyloid fibril imaging is not prominently documented, the general principles of designing fluorescent probes for amyloid plaques are well-established and often involve planar, hydrophobic molecules that can intercalate into the β-sheet structures of amyloid aggregates. nih.govnih.gov The structural features of the quinoxalinamine scaffold are consistent with these design requirements, suggesting a potential avenue for future development in this area. The goal of such probes is to enable the in vivo detection of amyloid aggregates, which are hallmarks of neurodegenerative diseases. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
6-Quinoxalinamine, N,2,5-trimethyl-
Acenaphtoquinoxaline
o-phenylenediamine
Acenaphthylene-1,2-dione
QX8A-H₂O₂
QX9A-H₂O₂
Ferrocene
Mercury(II)
Cyanide
Hydrogen peroxide
Palladium
4,4′-bis(methoxycarbonyl)benzil
4,5-dibromo-1,2-benzenediamine
2,3-dichloroquinoxaline
2-amino-3-cyanoquinoxaline-1,4-dioxide
3-methyl-2-quinoxalinecarboxamide-1,4-dioxide

Mechanistic Investigations of Biological Activities of Quinoxalinamine Derivatives

Enzyme Inhibition and Modulation of Cellular Signaling Pathways

The biological effects of many quinoxaline (B1680401) derivatives are rooted in their ability to interact with and inhibit specific enzymes, particularly kinases, which are crucial regulators of cellular signaling.

Quinoxaline-based compounds have been identified as potent inhibitors of various kinases, which are often dysregulated in diseases like cancer.

One area of focus has been the Nek family of kinases. An analysis of kinase cross-screening data revealed that certain compounds can inhibit multiple members of the Nek family. nih.gov For instance, Tamatinib (R406), originally developed as a SYK inhibitor, was found to inhibit 8 out of the 9 screened Nek kinases with potencies below 500 nM. nih.gov However, this compound is known to be promiscuous, inhibiting a large percentage of the kinases against which it has been tested. nih.gov

Specificity remains a challenge. For example, while Nek4 shares 60–70% active site sequence similarity with Nek1, Nek2, Nek3, and Nek5, it exhibits very low hit homology, suggesting that inhibitors for other Nek kinases are unlikely to be effective against Nek4. nih.gov Screening of the PKIS2 compound library identified promiscuous inhibitors from several chemotypes that were active against the Nek family. nih.gov A 2,4-dianilinopyrimidine series compound, for example, inhibited every screened Nek family member, whereas a pyrimidinyl pyrimidine (B1678525) compound showed some differentiation, notably not inhibiting Nek4. nih.gov

Another important target is the Apoptosis signal-regulated kinase 1 (ASK1), a member of the serine/threonine kinase family. nih.gov Inhibition of ASK1 is a promising strategy for conditions like non-alcoholic steatohepatitis. nih.gov Researchers have developed a dibromo-substituted quinoxaline fragment, compound 26e , which acts as an effective small-molecule inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.gov

By inhibiting upstream kinases, quinoxalinamine derivatives can modulate entire signaling cascades critical for cell survival and proliferation, such as the PI3K/mTOR pathway. The phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular metabolism, survival, and immune responses. nih.gov PI3K activation leads to the phosphorylation of AKT, which in turn activates mTOR complex 1 (mTORC1). nih.gov This pathway is a key regulator of processes like protein synthesis, autophagy, and apoptosis. nih.gov

Certain quinoxaline 1,4-dioxide (QdNO) derivatives have been shown to interfere with this pathway. For example, the compound Q39 (3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methyl-quinoxaline 1,4-dioxide) was found to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov This suppression was correlated with a significant dephosphorylation of mTOR, which disrupts protein synthesis at the translational level. nih.gov Targeting the PI3K/mTOR pathway is recognized as a promising approach for moderating neuroinflammation in various neurological disorders. nih.gov

Interactions with Key Cellular Processes

The therapeutic potential of quinoxalinamine derivatives also stems from their ability to directly influence fundamental cellular processes like cell division and programmed cell death (apoptosis).

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle can lead to cell death. ASK1, a target of some quinoxaline inhibitors, is a key regulatory factor that activates the p38 and JNK signaling pathways, which in turn can induce apoptosis, inflammation, and fibrosis. nih.gov By inhibiting ASK1, quinoxaline derivatives can prevent the activation of these downstream pathways. nih.gov

Studies on other compounds have illustrated the link between cell cycle arrest and apoptosis. For example, treatment of cells with certain chemical agents can cause them to accumulate in the G2/M phase of the cell cycle, which is often followed by apoptosis, characterized by DNA fragmentation. nih.gov The proportion of cells undergoing G2/M arrest or apoptosis can be dependent on the concentration of the compound. nih.gov The regulation of gene expression through epigenetic modifications, such as N6-methyladenosine (m6A), also plays a role in controlling cellular processes like apoptosis. nih.gov

Antimicrobial Activity Mechanisms of Quinoxalinamine Derivatives

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. sapub.orgnih.gov Their mechanisms of action are a subject of ongoing research.

A series of novel quinoxaline-based compounds have been synthesized and tested for their antibacterial properties. nih.gov Several of these derivatives exhibited good to moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli. nih.gov For instance, compound 5p from one study was identified as a potent broad-spectrum antibacterial agent. nih.gov Structure-activity relationship (SAR) studies suggest that introducing a primary or secondary amino group can greatly influence the antibacterial potency and spectrum of these compounds. nih.gov The increased hydrophilicity from the amino group may lead to a cationic configuration that helps in overcoming bacterial resistance mechanisms. nih.gov

The antibacterial action of quinoxaline 1,4-di-N-oxides (QdNOs), such as Tirapazamine (TPZ), has been linked to the generation of DNA damage. frontiersin.org It is believed that these compounds act as prodrugs that are converted by cellular reductases into toxic species, which may include DNA-damaging radicals. frontiersin.org

Antimalarial Activity and Target Identification

Malaria remains a major global health threat, and the emergence of drug resistance necessitates the discovery of new antimalarial agents with novel modes of action. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds in this area. sapub.orgnih.gov

A series of anti-schistosomal, quinoxaline-based compounds were found to possess potent activity against the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite. nih.gov These compounds showed activity in the sub-micromolar to single-digit nanomolar range against both laboratory strains and multi-drug resistant clinical isolates. nih.gov

To understand their mode of action, in vitro resistance selection studies were performed. nih.gov The correlation between the antimalarial activity of these quinoxaline compounds and their previously known anti-schistosomal activity suggests a potentially shared mechanism of action. nih.gov This is supported by the finding that another compound from the "Malaria Box," MMV665852, which is structurally distinct, also showed activity against both Schistosoma and Plasmodium, and resistance selections pointed to a potential target involved in ion transport. nih.gov For some 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives, the presence of a halogen group at the 6 or 7 position was found to be a good starting point for developing potent antimalarial agents. nih.gov

Advanced Analytical Methodologies for Quinoxalinamine Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of N,2,5-trimethyl-6-quinoxalinamine from reaction mixtures and for quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of quinoxaline (B1680401) derivatives. For compounds similar in structure, such as quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives, Reverse-Phase HPLC (RP-HPLC) has been effectively utilized. jfda-online.com This technique separates compounds based on their hydrophobicity. A typical HPLC system for the analysis of N,2,5-trimethyl-6-quinoxalinamine would involve a C18 or similar non-polar stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient and flow rate can be optimized to achieve efficient separation from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, particularly suitable for volatile and thermally stable compounds. Given the amine group in N,2,5-trimethyl-6-quinoxalinamine, derivatization is often a necessary step to improve its chromatographic behavior and thermal stability. mdpi.com Chemical derivatization can enhance volatility, reduce peak tailing, and improve detection. nih.govnih.gov Common derivatization reagents for primary and secondary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). mdpi.com The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then provides mass-to-charge ratio data, allowing for definitive identification and quantification. For instance, the analysis of L-amino acid-derived quinoxalinols has been successfully performed using GC-MS after conversion to their O-trimethylsilyl derivatives. news-medical.net

ParameterTypical Conditions for Quinoxalinamine Analysis
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV-Vis at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
TemperatureAmbient or controlled (e.g., 30 °C)
ParameterTypical Conditions for Derivatized Quinoxalinamine Analysis
Derivatization AgentBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or TFAA (Trifluoroacetic anhydride)
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow
Inlet Temperature250-280 °C
Oven ProgramTemperature gradient (e.g., starting at 100 °C, ramping to 300 °C)
Ionization ModeElectron Ionization (EI)

Development of Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled capabilities for the comprehensive identification and quantification of compounds in complex mixtures. nih.gov For N,2,5-trimethyl-6-quinoxalinamine, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are particularly powerful.

LC-MS/MS is a highly sensitive and selective technique that provides structural information through fragmentation patterns. An LC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. The first mass spectrometer selects the molecular ion of the target analyte, which is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even in complex matrices. nih.gov Methods using LC-MS/MS have been developed for the quantification of various aromatic amines, achieving low limits of detection. mdpi.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another advanced hyphenated technique that provides detailed structural information. news-medical.net By directly coupling an LC system to an NMR spectrometer, it is possible to obtain NMR spectra of the separated compounds in real-time. This is particularly valuable for the unambiguous identification of novel compounds or for the structural elucidation of impurities and degradation products. mdpi.com Two-dimensional NMR experiments can also be performed in conjunction with LC separation to further resolve complex structures. youtube.com

The combination of these hyphenated techniques provides a powerful toolkit for the definitive characterization of N,2,5-trimethyl-6-quinoxalinamine, ensuring both its structural integrity and accurate quantification.

Application of Microfluidic and Miniaturized Analytical Systems

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic and lab-on-a-chip devices that offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov The application of these systems to the analysis of N,2,5-trimethyl-6-quinoxalinamine holds significant promise.

Microchip electrophoresis is a key application of microfluidics, where electrophoretic separations are performed on a small chip. nih.govmdpi.com This technique can be adapted for the analysis of charged or derivatized N,2,5-trimethyl-6-quinoxalinamine, offering rapid and efficient separations. The integration of sensitive detection methods, such as laser-induced fluorescence or electrochemical detection, onto the chip further enhances the capabilities of these systems.

Furthermore, miniaturized sensors are being developed for the rapid detection of amines. mdpi.com These sensors can be based on colorimetric or fluorescent changes upon interaction with the analyte. A chip-based sensor could be functionalized with a reagent that selectively reacts with the quinoxalinamine structure, providing a rapid and portable method for its detection. The development of such miniaturized systems could revolutionize the on-site analysis and quality control of N,2,5-trimethyl-6-quinoxalinamine.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N,2,5-trimethyl-6-quinoxalinamine in laboratory settings?

  • Methodological Answer :

  • Always use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Avoid contact with oxidizing agents due to potential hazardous reactions (e.g., decomposition into carbon oxides or nitrogen oxides) .
  • Follow institutional safety guidelines, including 100% compliance with written/oral safety exams before experimental work .

Q. How can researchers verify the structural integrity of N,2,5-trimethyl-6-quinoxalinamine using crystallographic data?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction to determine bond angles and lengths. For example:
  • Key structural parameters :
Bond Angle (°)Bond Length (Å)
N1–C1–C2: 121.85C9–C10–C11: 110.0
O2–N3–C5: 117.62C12–S1: 1.723
  • Compare results with databases like NIST Standard Reference Data for validation .

Q. Which spectroscopic techniques are critical for characterizing substituent effects in quinoxaline derivatives?

  • Methodological Answer :

  • Use NMR (¹H/¹³C) to analyze methyl group environments and electronic effects.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing N,2,5-trimethyl-6-quinoxalinamine derivatives?

  • Methodological Answer :

  • Implement a 2³ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity).
  • Example optimization parameters:
FactorLow LevelHigh Level
Temp.80°C120°C
Catalyst5 mol%15 mol%
  • Analyze interactions using ANOVA to identify statistically significant variables .

Q. What computational strategies predict the reactivity of N,2,5-trimethyl-6-quinoxalinamine derivatives?

  • Methodological Answer :

  • Use COMSOL Multiphysics or Gaussian for DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps).
  • Simulate reaction pathways via transition-state analysis to predict regioselectivity in electrophilic substitutions .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in quinoxaline studies?

  • Methodological Answer :

  • Conduct sensitivity analysis to identify variables causing deviations (e.g., solvent effects, impurities).
  • Cross-validate computational models with experimental data (e.g., XRD, NMR) to refine force fields or basis sets .

Q. What experimental approaches elucidate the anti-proliferative mechanisms of quinoxaline derivatives?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases).
  • Validate with in vitro assays (e.g., MTT for cytotoxicity) and correlate results with substituent electronic profiles (Hammett constants) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the stability of N,2,5-trimethyl-6-quinoxalinamine under varying pH conditions?

  • Methodological Answer :

  • Design a pH stability study using buffered solutions (pH 3–11) and monitor degradation via HPLC.
  • Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Tables for Key Parameters

Table 1 : Crystallographic Data for Quinoxaline Derivatives

ParameterValue (Å/°)Source
N1–C1–C2 bond angle121.85
C9–C10–C11 bond length1.10
S1–C12 bond length1.723

Table 2 : Factorial Design Optimization Results

ConditionYield (%)Purity (%)
80°C, 5 mol% catalyst6285
120°C, 15 mol% catalyst8992

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